molecular formula C7H11BrClNOS B1382867 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1293922-14-1

2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride

Cat. No.: B1382867
CAS No.: 1293922-14-1
M. Wt: 272.59 g/mol
InChI Key: AHXSHDXUVFVXMP-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The historical development of this compound emerges from the broader evolution of thiophene chemistry that began in the late 19th century. The foundational work on thiophene derivatives established the fundamental understanding of these heterocyclic systems, leading to the recognition of their unique electronic properties and potential for pharmaceutical applications. The specific incorporation of bromine substituents into thiophene rings became a focus of research as scientists discovered that halogenation could significantly enhance biological activity and molecular stability. The development of amino alcohol derivatives followed parallel research tracks investigating the biological significance of compounds containing both nitrogen and oxygen functional groups.

The synthesis and characterization of this specific compound represents a more recent achievement in synthetic organic chemistry, reflecting advances in both bromination techniques and amino alcohol chemistry. Research efforts focusing on thiophene-based derivatives have intensified over the past several decades, driven by their demonstrated utility in pharmaceutical development and their unique electronic properties that make them valuable in materials science applications. The current understanding of this compound's properties and potential applications has been built upon decades of systematic investigation into the relationships between molecular structure and biological activity within the thiophene family of compounds.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular architecture. The compound's molecular formula, C₇H₁₁BrClNOS, reflects the presence of seven carbon atoms, eleven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom. The systematic name indicates the presence of a thiophene ring system with bromine substitution at the 4-position, connected through a methylene bridge to an amino alcohol functionality that has been converted to its hydrochloride salt form.

Property Value Source
Molecular Formula C₇H₁₁BrClNOS
Molecular Weight 272.59 g/mol
Chemical Abstracts Service Number 1293922-14-1
MDL Number MFCD18912873
PubChem CID 86768069
International Union of Pure and Applied Chemistry Name 2-[(4-bromothiophen-2-yl)methylamino]ethanol; hydrochloride

The structural identification encompasses several key molecular features that define its chemical behavior and potential applications. The thiophene ring provides an electron-rich aromatic system that can participate in various chemical interactions, while the bromine substituent introduces electron-withdrawing characteristics that modulate the overall electronic distribution. The amino alcohol functionality contributes to the compound's solubility characteristics and provides multiple sites for hydrogen bonding interactions, which are crucial for biological activity. The hydrochloride salt formation enhances the compound's stability and water solubility, making it more suitable for various research applications.

Position within Brominated Thiophene Derivatives

The position of this compound within the broader family of brominated thiophene derivatives reflects its unique combination of structural features that distinguish it from related compounds. Brominated thiophenes represent a significant class of heterocyclic compounds that have gained considerable attention due to their enhanced biological activities compared to their non-halogenated counterparts. The specific substitution pattern, with bromine at the 4-position of the thiophene ring, creates distinct electronic properties that influence both chemical reactivity and biological interactions. This positioning is particularly significant because it maintains the aromatic character of the thiophene system while introducing selective activation sites for further chemical modifications.

Research investigations into various brominated thiophene derivatives have demonstrated that the position and nature of substituents significantly influence biological activity profiles. The incorporation of the amino alcohol side chain through a methylene linker creates additional opportunities for molecular interactions while maintaining the core electronic properties of the brominated thiophene system. Comparative studies with related compounds, such as 4-bromothiophene-2-carbonitrile and other thiophene derivatives, have highlighted the unique properties that emerge from this specific structural arrangement. The systematic exploration of structure-activity relationships within this compound family has contributed to a deeper understanding of how molecular modifications influence biological and chemical properties.

Classification as Amino Alcohol Hydrochloride Salt

The classification of this compound as an amino alcohol hydrochloride salt reflects its dual functional group composition and the specific chemical modifications that enhance its practical utility. Amino alcohols represent an important class of organic compounds that contain both amine and hydroxyl functional groups, providing them with unique chemical reactivity and biological activity profiles. These compounds are characterized by their high water solubility due to the presence of both hydrophilic functional groups, making them particularly valuable in biological research applications where aqueous compatibility is essential.

The formation of the hydrochloride salt represents a common pharmaceutical and research practice that enhances compound stability, solubility, and handling characteristics. This salt formation process involves the protonation of the amino group by hydrochloric acid, creating an ionic compound that exhibits improved crystallization properties and enhanced stability under standard storage conditions. The resulting hydrochloride salt maintains the essential chemical and biological properties of the parent amino alcohol while providing practical advantages for research and potential pharmaceutical applications. The classification within this chemical category also reflects the compound's potential for various chemical transformations typical of amino alcohols, including reactions with acids to form ammonium salts and participation in condensation reactions.

Classification Category Characteristics Significance
Amino Alcohol Contains both amino and hydroxyl functional groups Dual reactivity profile and high water solubility
Hydrochloride Salt Ionic form with enhanced stability Improved handling and storage characteristics
Brominated Thiophene Derivative Halogenated heterocyclic system Enhanced biological activity potential
Heterocyclic Compound Contains sulfur in aromatic ring Unique electronic properties and reactivity

Significance in Chemical Research

The significance of this compound in contemporary chemical research spans multiple domains, reflecting its unique structural features and potential applications. Within the field of medicinal chemistry, this compound serves as both a research tool for investigating biological mechanisms and as a potential lead compound for pharmaceutical development. The combination of the brominated thiophene system with the amino alcohol functionality creates opportunities for studying structure-activity relationships that are fundamental to drug discovery efforts. Research investigations have demonstrated that thiophene-based derivatives can exhibit significant biological activities, including spasmolytic effects and various therapeutic potentials.

The compound's research significance extends beyond medicinal chemistry applications to include its utility as a synthetic intermediate in the preparation of more complex molecular structures. The presence of multiple functional groups provides numerous opportunities for chemical transformations, making it valuable for synthetic chemists developing new methodologies and exploring novel reaction pathways. The brominated thiophene moiety can participate in various cross-coupling reactions, while the amino alcohol functionality offers possibilities for condensation reactions and other transformations. This versatility makes the compound particularly valuable in research programs focused on developing new synthetic methodologies and exploring the boundaries of chemical reactivity.

Properties

IUPAC Name

2-[(4-bromothiophen-2-yl)methylamino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNOS.ClH/c8-6-3-7(11-5-6)4-9-1-2-10;/h3,5,9-10H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXSHDXUVFVXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CNCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride is a compound with potential pharmacological applications due to its unique structural features, including the presence of a bromothiophene moiety. This article explores its biological activity, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10BrNOS·HCl
  • Molecular Weight : 256.59 g/mol
  • CAS Number : 1803611-56-4

The biological activity of this compound can be attributed to its interaction with various biological targets. The bromothiophene group is known for its ability to modulate various signaling pathways, which may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmission and other physiological processes.

Antimicrobial Effects

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential for further investigation in this area.

Cytotoxicity and Anticancer Potential

Preliminary research suggests that derivatives of bromothiophene exhibit low cytotoxicity while maintaining potent anticancer activity. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models.

StudyCompoundIC50 (µM)Effect
Bromothiophene derivative5.0Inhibition of cancer cell proliferation
Thiophene-based compound3.5Induction of apoptosis in glioma cells

Neuroprotective Effects

Some studies have reported neuroprotective effects associated with thiophene derivatives. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of a bromothiophene derivative found that it effectively inhibited the growth of small-cell lung cancer cell lines with IC50 values ranging from 1 to 2 nM. This suggests that similar structural compounds could offer therapeutic benefits for cancer treatment.

Case Study 2: Antimicrobial Activity

In a comparative analysis of various thiophene derivatives against Methicillin-resistant Staphylococcus aureus (MRSA), a compound closely related to this compound exhibited significant antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol Hydrochloride (CAS 1803611-56-4)

  • Molecular Formula: C₈H₁₃BrClNOS
  • Molecular Weight : 286.62
  • Key Differences: Substitution at the 5-position of the thiophene ring instead of 4-position. An ethyl group replaces the methyl group on the amino bridge.
  • The bromine position affects the electron distribution in the thiophene ring, influencing reactivity .

1-(4-Bromothiophen-2-yl)ethanamine Hydrochloride (CAS 2244906-14-5)

  • Molecular Formula : C₆H₉BrClNS
  • Molecular Weight : 242.56
  • Key Differences: Lacks the ethanol (-OH) group present in the target compound. Simplified structure with only an ethanamine chain.
  • Implications :
    • Reduced hydrophilicity due to the absence of the hydroxyl group.
    • Shorter chain length may limit interactions with polar binding sites .

Analogues with Substituted Aromatic Systems

1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol Hydrochloride (CAS 2794-41-4)

  • Molecular Formula: C₉H₁₃ClFNO
  • Molecular Weight : 205.66
  • Key Differences :
    • Fluorophenyl ring replaces the bromothiophene system.
    • Fluorine’s electronegativity contrasts with bromine’s polarizability.
  • Implications: Altered electronic properties: Fluorine induces strong electron-withdrawing effects. Potential differences in metabolic stability and binding affinity .

(S)-2-Amino-2-(4-Bromophenyl)ethanol Hydrochloride (CAS 354153-64-3)

  • Molecular Formula: C₈H₁₀BrClNO
  • Molecular Weight : 244.53
  • Key Differences :
    • Bromophenyl replaces bromothiophene.
    • Stereospecific (S)-configuration at the chiral center.
  • Implications :
    • Phenyl rings lack sulfur’s conjugation effects, modifying π-π stacking interactions.
    • Chirality may lead to enantioselective biological activity .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW Aromatic System Key Substituents
Target Compound (1293922-14-1) C₇H₁₁BrClNOS 272.59 4-Bromothiophene Methylamino-ethanol hydrochloride
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol HCl (1803611-56-4) C₈H₁₃BrClNOS 286.62 5-Bromothiophene Ethylamino-ethanol hydrochloride
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl (2794-41-4) C₉H₁₃ClFNO 205.66 4-Fluorophenyl Methylamino-ethanol hydrochloride
(S)-2-Amino-2-(4-Bromophenyl)ethanol HCl (354153-64-3) C₈H₁₀BrClNO 244.53 4-Bromophenyl Amino-ethanol hydrochloride

Q & A

Q. What are the recommended synthetic routes for 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride?

Methodological Answer: A plausible synthesis involves nucleophilic substitution between 4-bromo-2-(chloromethyl)thiophene and ethanolamine, followed by HCl treatment.

  • Step 1: React 4-bromo-2-(chloromethyl)thiophene with ethanolamine in a polar aprotic solvent (e.g., DMF) under reflux to form the secondary amine intermediate.
  • Step 2: Acidify the product with concentrated HCl to precipitate the hydrochloride salt.
  • Key Considerations: Use anhydrous conditions to avoid hydrolysis of intermediates, and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the bromothiophene ring, methyleneamino group, and ethanol backbone.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ peak for C₈H₁₀BrClNOS: ~290.94 Da).
  • HPLC: Reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and identify impurities .

Q. How can researchers determine the solubility and stability of this compound in experimental buffers?

Methodological Answer:

  • Solubility Screening: Test solubility in DMSO (stock solution) followed by dilution in PBS, Tris-HCl, or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability Studies: Incubate the compound at varying pH (3–9) and temperatures (4°C, 25°C, 37°C) over 24–72 hours. Analyze degradation products via LC-MS .

Advanced Research Questions

Q. How does the bromothiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromine atom at the 4-position of the thiophene ring acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons.

  • Experimental Design: Compare reaction rates of the brominated derivative with non-brominated analogs in SN2 reactions (e.g., with sodium methoxide).
  • Data Interpretation: Use kinetic studies (UV-Vis monitoring) to quantify rate constants and Hammett plots to correlate electronic effects .

Q. What computational approaches can predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding affinities with receptors (e.g., GPCRs or enzymes). Parameterize the bromothiophene group with DFT-optimized charges.
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze hydrogen bonds and hydrophobic interactions .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Hypothesis Testing: Evaluate if discrepancies arise from differential expression of metabolizing enzymes (e.g., cytochrome P450) or membrane transporters.
  • Experimental Replication: Use ≥3 biological replicates per cell line and normalize data to controls (e.g., untreated cells). Apply ANOVA with post-hoc Tukey tests for significance .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyls) to reduce logP while retaining activity. Synthesize analogs and compare partition coefficients (octanol/water).
  • Metabolic Stability: Incubate the compound with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS .

Data Contradiction and Reproducibility

Q. How to resolve conflicting results in antioxidant activity assays (e.g., DPPH vs. ABTS)?

Methodological Answer:

  • Assay Validation: Standardize protocols (e.g., incubation time, radical concentration) and include reference antioxidants (e.g., ascorbic acid).
  • Mechanistic Insight: Use ESR spectroscopy to directly detect radical scavenging. Correlate with computational redox potential calculations .

Q. What experimental controls are critical when studying the compound’s enzyme inhibition?

Methodological Answer:

  • Negative Controls: Include reactions without the enzyme or compound to rule out non-specific effects.
  • Positive Controls: Use a known inhibitor (e.g., staurosporine for kinases). Validate assay linearity with time and enzyme concentration .

Applications in Drug Development

Q. How can this compound serve as a precursor for anticancer agents?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the ethanolamine side chain to enhance DNA intercalation or topoisomerase inhibition.
  • In Vivo Efficacy: Test lead analogs in xenograft models (e.g., HCT-116 colon cancer). Monitor tumor volume and toxicity biomarkers (ALT/AST) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.